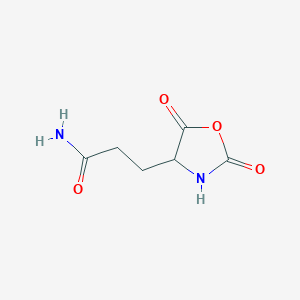

2,5-Dioxo-4-oxazolidinepropionamide

Description

Properties

CAS No. |

16874-69-4 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanamide |

InChI |

InChI=1S/C6H8N2O4/c7-4(9)2-1-3-5(10)12-6(11)8-3/h3H,1-2H2,(H2,7,9)(H,8,11) |

InChI Key |

UBAGQWVWTSZVDI-UHFFFAOYSA-N |

SMILES |

C(CC(=O)N)C1C(=O)OC(=O)N1 |

Canonical SMILES |

C(CC(=O)N)C1C(=O)OC(=O)N1 |

Other CAS No. |

16874-69-4 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2,5-Dioxo-4-oxazolidinepropionamide is its potential as an anticancer agent. Several studies have investigated its efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

- A study evaluated the compound against a panel of 60 human cancer cell lines.

- The results indicated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | ROS generation |

| HeLa | 25 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through oxidative stress mechanisms.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Case Study: Antimicrobial Screening

- A series of derivatives were synthesized based on the oxazolidine framework.

- The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria, showing promising results, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that modifications to the oxazolidine structure can enhance antimicrobial efficacy.

Biological Imaging

The compound's unique chemical properties have led to exploration in biological imaging applications. Its fluorescent properties allow for potential use in imaging techniques such as fluorescence microscopy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-Dioxo-4-oxazolidinepropionamide with its closest analogs, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Differences

Functional Groups and Reactivity :

- The amide group in this compound enhances hydrogen-bonding capacity compared to the ester group in methyl 2,5-dioxooxazolidine-4-propionate. This difference affects solubility (amide derivatives are typically less lipophilic than esters) and stability under hydrolytic conditions .

- The carboxylic acid derivative (2,5-Dioxo-4-oxazolidinepropionic acid) exhibits higher acidity (pKa ~2-3) due to the free -COOH group, whereas the amide and ester forms are less acidic.

Synthetic Utility :

- Methyl 2,5-dioxooxazolidine-4-propionate is widely used as a precursor in API synthesis, likely due to the ester group’s ease of modification (e.g., hydrolysis to the acid or transesterification). In contrast, the amide derivative may serve as a stable intermediate for peptide coupling or enzyme-targeted molecules .

The amide group could modulate target binding compared to ester or acid analogs .

Research Findings and Limitations

- Methyl 2,5-dioxooxazolidine-4-propionate (CAS: 7445-27-4) is commercially available as a biochemical reagent, with applications in drug discovery and material science . Its synthesis involves condensation reactions between substituted amines and carbonyl compounds, as inferred from its molecular structure .

- Gaps in Evidence: No direct studies on this compound were found in the provided sources. Comparisons are extrapolated from structural analogs. Safety and toxicity data for the amide derivative are absent, whereas the ester form has documented hazard classifications (e.g., WGK Germany) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2,5-Dioxo-4-oxazolidinepropionamide under varying reaction conditions?

- Category : Basic Experimental Design

- Answer : A factorial design approach is recommended to systematically evaluate critical variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 2³ factorial design allows testing three factors at two levels (high/low) to identify main effects and interactions. Post-experiment ANOVA can isolate significant variables, reducing redundant trials. This method aligns with statistical optimization frameworks used in chemical process design .

Q. What spectroscopic methods are most effective for characterizing this compound’s structural purity?

- Category : Basic Characterization

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxazolidine ring and propionamide backbone. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular integrity. Cross-referencing spectral data with synthetic intermediates (e.g., analogs in glycobiology studies) enhances accuracy .

Q. How should researchers select appropriate experimental designs for studying this compound’s reactivity?

- Category : Basic Methodology

- Answer : Pre-experimental screening (e.g., Plackett-Burman design) identifies dominant variables (e.g., pH, reactant ratios). Subsequent Response Surface Methodology (RSM) optimizes conditions. For reproducibility, include control experiments (e.g., solvent blanks, inert atmosphere trials) to isolate confounding factors. This aligns with DOE principles in chemical technology .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in kinetic data for this compound’s degradation pathways?

- Category : Advanced Data Analysis

- Answer : Conflicting kinetic models (e.g., first-order vs. pseudo-second-order) require multivariate regression and residual analysis to assess goodness-of-fit. Time-resolved in-situ spectroscopy (e.g., UV-Vis or Raman) captures transient intermediates. Bayesian statistical models can quantify uncertainty in rate constants, addressing discrepancies from competing reaction mechanisms .

Q. How can researchers probe the role of this compound’s stereochemistry in surface adsorption processes?

- Category : Advanced Material Interactions

- Answer : Atomic Force Microscopy (AFM) paired with Quartz Crystal Microbalance (QCM) quantifies adsorption kinetics on model surfaces (e.g., silica, polymers). Molecular dynamics simulations predict enantiomer-specific binding affinities. Experimental validation via X-ray Photoelectron Spectroscopy (XPS) confirms surface-bound conformations, as demonstrated in interfacial chemistry studies .

Q. What reactor configurations enhance scalability for this compound’s catalytic derivatization?

- Category : Advanced Reactor Design

- Answer : Continuous-flow reactors with immobilized catalysts (e.g., packed-bed systems) improve heat/mass transfer and reduce side reactions. Computational Fluid Dynamics (CFD) simulations optimize flow rates and residence times. Pilot-scale trials should integrate process analytical technology (PAT) for real-time monitoring, aligning with reaction engineering principles .

Q. How does this compound interact with environmental oxidants under simulated indoor conditions?

- Category : Advanced Environmental Stability

- Answer : Chamber studies with controlled humidity, ozone, and UV exposure mimic indoor environments. Gas chromatography-mass spectrometry (GC-MS) tracks degradation products. Surface microspectroscopy (e.g., ToF-SIMS) maps oxidative damage at nanoscale resolution. Comparative studies with structurally similar compounds isolate degradation pathways .

Methodological Notes

- Data Tables : Hypothetical factorial design matrices (e.g., 2³ designs) and regression coefficients should be included in supplementary materials.

- Contradiction Resolution : Use Akaike Information Criterion (AIC) to compare competing kinetic models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.